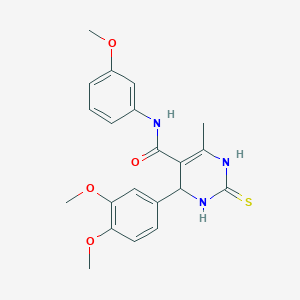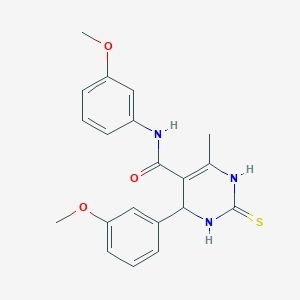
4-(2-Methylanilino)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylanilino)chromen-2-one, also known as Xanthone V, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of xanthone derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-(2-Methylanilino)chromen-2-one is not fully understood. However, it has been suggested that its biological activities are related to its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of inflammatory cells, such as macrophages. It has also been reported to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
実験室実験の利点と制限
One of the advantages of using 4-(2-Methylanilino)chromen-2-one in lab experiments is its relatively low toxicity. It has been found to have no significant adverse effects on normal cells at concentrations used in studies. However, its low solubility in water can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret results from studies.
将来の方向性
There are several future directions for research on 4-(2-Methylanilino)chromen-2-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. In addition, the development of novel synthesis methods and derivatives of this compound may lead to the discovery of more potent and selective compounds.
合成法
The synthesis of 4-(2-Methylanilino)chromen-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2-hydroxyacetophenone with 2-methylaniline in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction yields this compound as a yellow crystalline solid with a melting point of 227-229°C.
科学的研究の応用
4-(2-Methylanilino)chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been reported to exhibit neuroprotective, antidiabetic, and antimicrobial effects.
特性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
4-(2-methylanilino)chromen-2-one |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)17-14-10-16(18)19-15-9-5-3-7-12(14)15/h2-10,17H,1H3 |
InChIキー |
GKBOZRCTVKHCJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
正規SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)









